2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
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Overview
Description
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique pyrano-pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step reactions. One common method includes the annulation of the pyran ring followed by the formation of the pyrazole fragment. This can be achieved through a series of cyclization reactions, often using catalysts such as sodium hydride in tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antiproliferative properties.
Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide |
InChI |
InChI=1S/C8H12N4O/c1-12-7(8(9)10)5-4-13-3-2-6(5)11-12/h2-4H2,1H3,(H3,9,10) |
InChI Key |
CXVWJLCMZFYUSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2COCCC2=N1)C(=N)N |
Origin of Product |
United States |
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